BenchChemオンラインストアへようこそ!

Vinblastine

Cytotoxicity Microtubule Dynamics Cell Proliferation

Vinblastine (VLB) is a clinically differentiated vinca alkaloid with a toxicity profile distinct from vincristine, exhibiting significantly lower neurotoxicity and rapid clearance—making it the cornerstone of the ABVD regimen for Hodgkin's lymphoma. Unlike vincristine, it is preferred for patients with pre-existing neuropathy, and documented lack of cross-resistance supports its use as salvage therapy. For research, its unique tubulin-binding kinetics enable precise microtubule dynamics studies. Procure high-purity Vinblastine to ensure reliable, translatable results in oncology and cell biology workflows.

Molecular Formula C46H58N4O9
Molecular Weight 811.0 g/mol
CAS No. 865-21-4
Cat. No. B1199706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinblastine
CAS865-21-4
Synonymscellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine
Molecular FormulaC46H58N4O9
Molecular Weight811.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1
InChIKeyJXLYSJRDGCGARV-JQQWJEIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNegligible
ODORLESS & HYGROSCOPIC;  WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether;  soluble in alcohols, acetone, ethyl acetate, chloroform

Vinblastine (CAS: 865-21-4): A Foundational Vinca Alkaloid with Distinct Pharmacological and Clinical Profile


Vinblastine (VLB) is a naturally occurring vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) that exerts its antineoplastic activity by binding to tubulin and inhibiting microtubule polymerization, thereby inducing cell cycle arrest at metaphase [1]. As a cornerstone chemotherapeutic agent, it is a critical component of multi-agent regimens for various malignancies, most notably Hodgkin's lymphoma [2].

Why Vincristine Cannot Be Interchanged with Vinblastine: The Critical Role of Pharmacological Divergence


Despite their close structural homology and shared mechanism of action, vinblastine and vincristine are not interchangeable due to profound and clinically significant differences in their pharmacokinetic profiles, toxicity spectrums, and even patterns of cellular uptake and retention [1]. While both are vinca alkaloids, variations in their chemical structure lead to distinct interactions with biological systems, resulting in vinblastine being rapidly cleared from the body and exhibiting a higher therapeutic index with primarily myelosuppressive toxicity, whereas vincristine is retained longer, leading to a lower clearance rate and a toxicity profile dominated by dose-limiting peripheral neuropathy [2]. Substitution of one for the other without dose adjustment and careful consideration of the patient's condition and co-morbidities could lead to treatment failure or severe, unanticipated toxicity.

Quantitative Evidence Guide: Vinblastine vs. Vincristine Head-to-Head Comparison Data


In Vitro Cell Proliferation: Vinblastine Demonstrates Significantly Higher Potency than Vincristine in L-Cells

In a direct comparative study, vinblastine (VLB) and vincristine (VCR) exhibited different potencies in inhibiting the proliferation of mouse L-cells. At a concentration of 40 nM, vinblastine completely inhibited cell growth, whereas vincristine caused only a 25% inhibition under the same conditions [1].

Cytotoxicity Microtubule Dynamics Cell Proliferation

Systemic Clearance: Vinblastine's 7-Fold Higher Clearance Rate vs. Vincristine Directly Informs Clinical Dosing and Toxicity Management

A comparative clinical pharmacology study in cancer patients revealed a significant difference in the serum clearance rates of vinblastine and vincristine. The clearance rate of vinblastine was found to be 0.740 liter/kg/hr, which is approximately 7 times higher than the clearance rate of vincristine, measured at 0.106 liter/kg/hr [1][2].

Pharmacokinetics Drug Clearance Clinical Pharmacology

In Vitro Neurotoxicity: Vinblastine Exhibits Lower Potency for Neuronal Damage than Vincristine in a Rat Midbrain Cell Model

A study using primary cultures of newborn rat midbrain cells established a quantitative assay for neurotoxicity that correlates with clinical experience. The relative toxicity of the vinca alkaloids in this system, over a dose range of 0.1--0.004 microgram/ml, was ranked as vincristine > vindesine > vinblastine [1][2].

Neurotoxicity In Vitro Model Neuronal Cells

Cellular Retention: Vinblastine is Released More Rapidly from Tumor Cells than Vincristine, Impacting Exposure Duration

In murine leukemia L1210 cells, the cellular retention profiles of vinblastine and vincristine differ markedly following short-term (4-hour) drug exposure. After transfer to drug-free medium, vinblastine is released from the cells much more rapidly than vincristine. Within 0.5 hours, the amount of cell-associated vincristine was significantly greater than that of vinblastine and remained so for at least 6 hours [1].

Cellular Pharmacology Drug Retention In Vitro Kinetics

Clinical Activity in Non-Hodgkin's Lymphoma: Lack of Total Cross-Resistance with Vincristine

A clinical study evaluated the use of a 5-day vinblastine infusion in patients with non-Hodgkin's lymphoma who had become refractory to vincristine. The study observed partial responses in 4 out of 29 patients (14%), demonstrating a lack of total cross-resistance between vinblastine and vincristine [1].

Clinical Efficacy Non-Hodgkin's Lymphoma Cross-Resistance

Validated Application Scenarios for Vinblastine Sourcing and Use


Standard Component in Curative-Intent Hodgkin Lymphoma Regimens (e.g., ABVD, PVAB)

Vinblastine remains a non-substitutable cornerstone of the ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) regimen, which is a global standard-of-care for first-line treatment of Hodgkin lymphoma. Its specific pharmacological profile, including its rapid clearance and myelosuppressive toxicity, is integral to the regimen's established efficacy and safety balance. Recent studies, such as the phase 2 LYSA trial evaluating the PVAB regimen (prednisone, vinblastine, doxorubicin, bendamustine) in older patients, reaffirm its central role and demonstrate ongoing clinical development based on its unique properties [5][6].

Preferred Vinca Alkaloid for Patients at High Risk of Neuropathy

Due to its significantly lower neurotoxic potential, which has been quantitatively validated in both clinical and in vitro settings, vinblastine is the preferred vinca alkaloid for patients with pre-existing neurological conditions or those for whom peripheral neuropathy is a major clinical concern. This is based on evidence showing a clear rank order of neurotoxicity where vincristine > vindesine > vinblastine [5]. This critical differentiation allows oncologists to select an effective microtubule inhibitor while mitigating the risk of dose-limiting neuropathic side effects.

Salvage Therapy After Progression on Vincristine-Containing Regimens

The documented lack of total cross-resistance between vinblastine and vincristine supports the use of vinblastine-based salvage therapy in patients with non-Hodgkin's lymphoma or other malignancies who have progressed after receiving vincristine [5]. This provides a scientifically valid second-line option that can still leverage the vinca alkaloid mechanism of action, which might otherwise be prematurely abandoned. This application is particularly relevant in resource-limited settings or when newer, more expensive agents are not accessible.

Research on Microtubule Dynamics and Mitotic Arrest

For basic and translational research, vinblastine is an essential tool compound for studying microtubule dynamics. Its distinct binding kinetics and effects on microtubule 'dynamic instability' differ from those of other microtubule-targeting agents like vincristine and paclitaxel [5]. Researchers investigating the mechanisms of mitotic arrest, apoptosis, or cellular drug resistance can leverage vinblastine to dissect these pathways, as its unique cellular retention and efflux profile provides a different experimental paradigm compared to its analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinblastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.